molecular formula C15H21InO6 B7756921 Indium tris(acetylacetonate)

Indium tris(acetylacetonate)

Cat. No.: B7756921
M. Wt: 412.14 g/mol
InChI Key: SKWCWFYBFZIXHE-LNTINUHCSA-K
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Description

Indium tris(acetylacetonate) is a coordination complex with the chemical formula In(C₅H₇O₂)₃. It is a colorless solid that adopts an octahedral structure. This compound is significant in various scientific and industrial applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium tris(acetylacetonate) can be synthesized through several methods. One common method involves the electrochemical dissolution of indium metal in the presence of acetylacetone in acetonitrile. This process yields single crystals of indium tris(acetylacetonate), confirmed by X-ray diffraction . Another method involves treating an acidic solution of indium ions with an ammonium or sodium acetylacetonate solution, followed by raising the pH to precipitate the complex .

Industrial Production Methods: Industrial production of indium tris(acetylacetonate) typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Indium tris(acetylacetonate) undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.

    Substitution: It can undergo ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions: Common reagents used in reactions with indium tris(acetylacetonate) include strong acids, bases, and other coordinating ligands. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with 1,3-dienes can yield C- and O-alkylation products along with oligomeric masses .

Scientific Research Applications

Indium tris(acetylacetonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which indium tris(acetylacetonate) exerts its effects involves its ability to form stable complexes with various ligands. The acetylacetonate ligands coordinate to the indium center through oxygen atoms, forming a six-membered chelate ring. This coordination stabilizes the indium ion and allows it to participate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: Indium tris(acetylacetonate) is unique due to its specific coordination chemistry and the ability to form stable complexes with a variety of ligands. Its applications in the production of transparent conductive coatings and its role as a precursor in the synthesis of indium-containing compounds highlight its distinctiveness .

Properties

IUPAC Name

indium(3+);(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCWFYBFZIXHE-LNTINUHCSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[In+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[In+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21InO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904288
Record name Indium tris(acetylacetonate)
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Molecular Weight

412.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or light yellow solid; [Sigma-Aldrich MSDS]
Record name Indium tris(acetylacetonate)
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CAS No.

14405-45-9
Record name Indium tris(acetylacetonate)
Source ChemIDplus
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Record name Indium tris(acetylacetonate)
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Record name Tris(pentane-2,4-dionato-O,O')indium
Source European Chemicals Agency (ECHA)
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Record name INDIUM ACETYLACETONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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